3-ethoxy-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
3-ethoxy-1-ethyl-N-(3-methoxyphenyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-4-18-10-13(15(17-18)21-5-2)14(19)16-11-7-6-8-12(9-11)20-3/h6-10H,4-5H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXQMXOUEQZLOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Dicarbonyl Compounds
This approach leverages the reactivity of β-dicarbonyl precursors to form the pyrazole core. A representative protocol involves:
Reaction Scheme
Ethyl acetoacetate → Ethoxymethylene intermediate → Pyrazole ring formation → Alkylation → Carboxamide coupling
Key Steps
- Formation of Ethoxymethylene Intermediate :
Ethyl acetoacetate reacts with triethyl orthoformate in acetic anhydride under reflux to yield 2-ethoxymethylene acetoacetic ester. - Pyrazole Cyclization :
Treatment with hydrazine hydrate in ethanol generates the 1H-pyrazole-4-carboxylate scaffold. - N-Alkylation :
Dimethyl sulfate or ethyl iodide introduces the 1-ethyl group under basic conditions (NaHCO₃, toluene). - Etherification :
The 3-ethoxy group is installed via nucleophilic substitution using potassium carbonate and ethyl bromide. - Carboxamide Formation :
The ester is saponified to the carboxylic acid, converted to the acid chloride (SOCl₂), and coupled with 3-methoxyaniline.
Optimization Data
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | Hydrazine hydrate, EtOH, 25°C | 85 | 92 |
| N-Alkylation | (CH₃)₂SO₄, NaHCO₃, 50°C | 78 | 89 |
| Carboxamide Coupling | 3-Methoxyaniline, THF, 5°C | 65 | 95 |
Advantages : High atom economy, scalability to >100 g batches.
Limitations : Low yield in final coupling step due to steric hindrance.
Stepwise Functionalization of Preformed Pyrazole Intermediates
This method isolates intermediates for precise functionalization, as demonstrated in patent US10913717B2:
Reaction Sequence
Pyrazole-4-carboxylic acid → Ethyl ester → Selective O-ethylation → Amidation
Critical Modifications
- Ethyl Ester Protection : Prevents undesired side reactions during O-ethylation.
- Regioselective Etherification : Achieved using phase-transfer catalysis (tetrabutylammonium bromide, K₂CO₃).
- Microwave-Assisted Amidation : Reduces reaction time from 12 h to 30 min (80°C, 300 W).
Performance Metrics
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 12 h | 0.5 h |
| Yield | 58% | 73% |
| Energy Consumption | High | Low |
Advantages : Enhanced regioselectivity, reduced energy input.
Limitations : Requires specialized equipment for microwave synthesis.
Solid-Phase Synthesis for High-Throughput Production
Automated platforms enable rapid diversification of pyrazole-carboxamides. A resin-bound strategy reported in PMC6272414 involves:
Workflow
- Wang Resin Functionalization : Load with Fmoc-protected pyrazole acid.
- On-Resin Alkylation : Introduce 1-ethyl group using ethyl iodide.
- Solution-Phase Etherification : Perform O-ethylation post-cleavage.
- Amidation : Couple with 3-methoxyaniline via HATU activation.
Comparative Analysis
| Metric | Solid-Phase | Solution-Phase |
|---|---|---|
| Purity (HPLC) | 98% | 95% |
| Synthesis Time | 8 h | 24 h |
| Scalability | 96-well | Batch |
Advantages : Ideal for parallel synthesis; minimal purification.
Limitations : High resin cost limits industrial use.
Industrial-Scale Production Considerations
Solvent and Catalyst Selection
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 3-Methoxyaniline | 220 |
| Ethyl Acetoacetate | 45 |
| SOCl₂ | 85 |
Recommendation : Bulk sourcing of 3-methoxyaniline reduces costs by 30%.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The ethoxy and ethyl groups can be oxidized to form corresponding alcohols or ketones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxyphenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Ethanol, acetic acid, and other oxidized derivatives.
Reduction: Ethylamine and other reduced derivatives.
Substitution: Substituted methoxyphenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological potential of this compound is significant. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties. Its interaction with biological targets can lead to the development of new therapeutic agents.
Medicine: In the medical field, this compound may be explored for its pharmacological effects. Its ability to modulate biological pathways can be harnessed to develop new drugs for treating various diseases.
Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its unique structure and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 3-ethoxy-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The pyrazole core can bind to enzymes or receptors, modulating their activity. The carboxamide group, in particular, may interact with amide-binding proteins, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazole Carboxamides
Key Structural Insights
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups (Cl, CN) : Present in 3a, these groups enhance electrophilicity but may reduce metabolic stability compared to the target compound’s ethoxy group .
- Fluorinated Groups (CF₃, CHF₂) : In 9b and 5c, fluorination improves antifungal and herbicidal potency by increasing lipophilicity and resistance to enzymatic degradation .
- Methoxy Groups (OCH₃) : The 3-methoxyphenyl group in the target compound and 4j likely facilitates π-π stacking or hydrogen bonding with biological targets, as seen in FXR antagonism .
Impact of Amide Linkage Modifications: Morpholinosulfonyl Group (4j): Enhances water solubility and target affinity via sulfonyl interactions, a feature absent in the target compound .
Synthetic Feasibility :
- The target compound’s ethoxy and ethyl groups may simplify synthesis compared to derivatives requiring halogenation or fluorination (e.g., 3a, 9b) .
Biological Activity
3-Ethoxy-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a pyrazole ring, which is known for its pharmacological significance. The presence of ethoxy and methoxy groups enhances its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H17N3O3 |
| Molecular Weight | 251.29 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Pyrazole derivatives exhibit a variety of biological activities, including:
- Anti-inflammatory Activity : Pyrazole compounds have been shown to inhibit inflammatory pathways, particularly through the inhibition of cyclooxygenase enzymes (COX) and cytokine release.
- Anticancer Properties : Studies indicate that pyrazole derivatives can induce apoptosis in cancer cells by modulating various signaling pathways, including those involving caspases and Bcl-2 family proteins.
- Antimicrobial Effects : The compound demonstrates activity against various bacterial and fungal strains, likely due to its ability to disrupt microbial cell membranes.
Anti-inflammatory Activity
A study by Sharath et al. synthesized several pyrazole derivatives and evaluated their anti-inflammatory effects using the carrageenan-induced paw edema model. The results showed that compounds similar to this compound exhibited significant inhibition (≥84%) compared to standard anti-inflammatory drugs like diclofenac .
Anticancer Activity
Research has demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures were found to induce apoptosis in MDA-MB-231 breast cancer cells at concentrations as low as 1 µM, enhancing caspase-3 activity significantly . This suggests that this compound may possess similar anticancer properties.
Antimicrobial Properties
Burguete et al. reported that pyrazole derivatives exhibited promising antimicrobial activity against various strains such as E. coli and Aspergillus niger. The compound's mechanism may involve disruption of microbial cell integrity .
Case Studies
- Inflammatory Disease Model : In a rat model of inflammation, a derivative similar to this compound was administered, resulting in a significant reduction in paw edema compared to controls, indicating strong anti-inflammatory potential.
- Cancer Cell Line Study : In vitro studies on human cancer cell lines revealed that the compound induced significant morphological changes associated with apoptosis and reduced cell viability at low concentrations.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 3-ethoxy-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via condensation reactions between pyrazole intermediates and substituted phenyl carboxamides. For example, similar pyrazole derivatives are synthesized by reacting amino-pyrazole precursors with acid chlorides or anhydrides under reflux in aprotic solvents (e.g., dichloromethane) with catalysts like triethylamine . Optimization involves adjusting temperature, solvent polarity, and stoichiometry. Computational tools, such as quantum chemical reaction path searches, can predict optimal conditions (e.g., solvent selection, catalyst efficiency) to improve yield .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound’s purity and structure?
- Methodological Answer :
- Spectroscopy : Use ¹H/¹³C-NMR to confirm substituent positions on the pyrazole ring and carboxamide linkage. IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). Mass spectrometry (MS) verifies molecular weight .
- Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity. Elemental analysis validates stoichiometric ratios of C, H, N .
Advanced Research Questions
Q. How do structural modifications at the pyrazole ring’s 3-ethoxy and N-ethyl positions influence biological activity and pharmacokinetics?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the ethoxy group with methoxy or fluorine analogs to study electronic effects on receptor binding. Modify the N-ethyl chain length (e.g., propyl, isopropyl) to evaluate steric impacts. Use in vitro assays (e.g., enzyme inhibition, cell viability) to correlate changes with activity .
- Pharmacokinetics : Assess metabolic stability via liver microsome assays. LogP measurements (HPLC) and PAMPA permeability models predict absorption and bioavailability .
Q. What computational strategies predict the compound’s binding affinity with neurological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., GABA receptors). Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess binding stability .
- QSAR Modeling : Train machine learning models on datasets of pyrazole derivatives to predict activity based on substituent descriptors (e.g., Hammett constants, topological polar surface area) .
Q. How can contradictory data regarding the compound’s efficacy across in vitro models be systematically resolved?
- Methodological Answer :
- Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability.
- Orthogonal Assays : Cross-validate results using different methods (e.g., fluorescence-based vs. radiometric enzyme assays).
- Meta-Analysis : Apply statistical frameworks (e.g., Bayesian inference) to aggregate data from multiple studies, accounting for experimental biases .
Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity, and how can they be mitigated?
- Methodological Answer :
- Stereochemical Control : Use chiral HPLC or asymmetric catalysis (e.g., Ru-BINAP complexes) to isolate enantiomers. Monitor racemization risks under high-temperature conditions via circular dichroism (CD) spectroscopy .
- Process Optimization : Implement flow chemistry for precise control of reaction parameters (e.g., residence time, mixing efficiency). Scale-down experiments (microreactors) identify critical process variables before pilot-scale production .
Notes
- All referenced data are derived from peer-reviewed methodologies or PubChem computational entries.
- Advanced questions emphasize mechanistic and translational research, aligning with drug discovery pipelines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
